Product packaging for 5-thiophen-3-yl-1H-pyrimidine-2,4-dione(Cat. No.:)

5-thiophen-3-yl-1H-pyrimidine-2,4-dione

Cat. No.: B1347501
M. Wt: 194.21 g/mol
InChI Key: ZPLTWUAZJAKLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Thiophen-3-yl-1H-pyrimidine-2,4-dione is a versatile heterocyclic compound designed for medicinal chemistry and drug discovery research. Its molecular architecture, featuring a pyrimidine-2,4-dione core fused with a thiophene ring, classifies it as a bioisostere of purine, a structure of high significance in biological systems . This scaffold is recognized as a privileged structure in medicinal chemistry due to its myriad pharmacological activities and its potential to interact with multiple therapeutic targets . Research into analogous pyrimidine-dione and thienopyrimidine derivatives has highlighted their significant value in oncology, particularly as inhibitors of key enzymatic pathways involved in cancer cell proliferation . For instance, closely related compounds have demonstrated potent inhibitory activity against PARP-1 (Poly(ADP-ribose) polymerase-1), a key enzyme involved in DNA repair . By compromising the DNA repair mechanism in cancer cells, such inhibitors can induce genomic instability and cell death, a mechanism that is especially effective in BRCA-deficient cancers . Furthermore, this chemical scaffold shows promise in protein kinase inhibition . Protein kinases regulate critical cellular processes, and their dysregulation is a hallmark of cancer; compounds based on the thienopyrimidine structure have shown affinity for kinases such as FLT3, a target in hematopoietic cancers . This makes this compound a valuable probe for researchers investigating new targeted cancer therapies and combination treatment strategies. This product is intended for research applications only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2S B1347501 5-thiophen-3-yl-1H-pyrimidine-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

5-thiophen-3-yl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H6N2O2S/c11-7-6(3-9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)

InChI Key

ZPLTWUAZJAKLHN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CNC(=O)NC2=O

Origin of Product

United States

Significance of the Pyrimidine 2,4 Dione Core in Drug Discovery

The pyrimidine-2,4-dione ring system, commonly known as the uracil scaffold, is a privileged structure in medicinal chemistry and drug discovery. Its prevalence in biological systems, most notably as a fundamental component of nucleic acids, has made it a focal point for the design of therapeutic agents that can modulate various physiological and pathological processes.

Derivatives of pyrimidine-2,4-dione have been successfully developed into a broad spectrum of clinically significant drugs. These compounds are known to exhibit a wide range of biological activities, including but not limited to:

Anticancer Agents: The structural similarity of the pyrimidine-2,4-dione core to endogenous nucleobases allows for its incorporation into chemotherapeutic agents that interfere with DNA and RNA synthesis, thereby inhibiting the proliferation of cancer cells. For instance, 5-fluorouracil, a pyrimidine-2,4-dione derivative, is a widely used chemotherapy drug.

Antiviral Therapies: Many antiviral drugs are nucleoside analogs that incorporate the pyrimidine-2,4-dione scaffold. These agents act by inhibiting viral enzymes essential for replication, such as reverse transcriptase.

Antimicrobial Applications: The versatility of the pyrimidine-2,4-dione core has been exploited in the development of antibacterial and antifungal agents.

Central Nervous System (CNS) Activity: Certain derivatives have shown potential in modulating CNS pathways, leading to the investigation of their use as anticonvulsant and anxiolytic agents.

The therapeutic efficacy of pyrimidine-2,4-dione derivatives is often attributed to their ability to mimic endogenous molecules and interact with the active sites of various enzymes and receptors. The amenability of the scaffold to chemical modification at multiple positions further enhances its utility, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Importance of Thiophene Moieties in Bioactive Molecular Design

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is another critical pharmacophore in modern drug design. Its incorporation into molecular scaffolds is a well-established strategy for enhancing biological activity and optimizing drug-like properties. The significance of the thiophene moiety can be attributed to several key factors:

Bioisosteric Replacement: Thiophene is often used as a bioisostere of the benzene ring. This substitution can lead to improved potency, selectivity, and metabolic stability while maintaining or enhancing the desired biological activity. The similar size and electronic properties, coupled with the potential for additional interactions through the sulfur atom, make it an attractive alternative.

Diverse Biological Activities: Thiophene-containing compounds have demonstrated a vast array of pharmacological activities. researchgate.netnih.gov These include anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive effects. researchgate.netnih.gov

The versatility of thiophene chemistry allows for its incorporation into a wide range of molecular architectures, leading to the development of numerous approved drugs across various therapeutic areas.

Rationale for Investigating the 5 Thiophen 3 Yl 1h Pyrimidine 2,4 Dione Chemical Entity

The conjugation of a thiophene (B33073) ring to the 5-position of a pyrimidine-2,4-dione core in 5-thiophen-3-yl-1H-pyrimidine-2,4-dione is a deliberate design strategy aimed at creating a novel chemical entity with potentially synergistic or enhanced biological activities. The rationale for investigating this specific hybrid molecule is multifaceted and is built upon the established pharmacological profiles of its constituent parts.

The pyrimidine-2,4-dione core provides a well-validated foundation with a proven track record in drug development, offering a high probability of interacting with biological targets. The introduction of a thiophene moiety at the 5-position can confer several advantages:

Enhanced Target Binding: The thiophene ring can engage in additional hydrophobic, pi-stacking, or hydrogen bonding interactions within the target protein's binding site, potentially leading to increased affinity and potency.

Novel Structure-Activity Relationships (SAR): The combination of these two scaffolds creates new opportunities for chemical modification on both the pyrimidine (B1678525) and thiophene rings. This allows for extensive exploration of the SAR, enabling the optimization of activity and selectivity.

Improved Pharmacokinetic Profile: As previously mentioned, the thiophene moiety can favorably modulate the ADME properties of the parent molecule, potentially leading to improved bioavailability and a more desirable pharmacokinetic profile.

While direct research on the specific biological activities of this compound is not extensively documented in publicly available literature, the investigation of this and similar structures is a logical progression in the search for new therapeutic agents.

Structure Activity Relationship Sar Studies of 5 Thiophen 3 Yl 1h Pyrimidine 2,4 Dione Derivatives

Influence of Substituent Variation on the Thiophene (B33073) Ring on Biological Activity

The biological activity of 5-thiophen-3-yl-1H-pyrimidine-2,4-dione derivatives can be significantly modulated by the introduction of various substituents on the thiophene ring. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research into a series of 5-(3-substituted-thiophene)-pyrimidine derivatives has provided insights into the impact of thiophene ring substituents. Although these studies were conducted on a closely related pyrimidine-2,4,6-trione (barbituric acid) core, the findings offer valuable preliminary SAR data. In one study, derivatives were synthesized and evaluated for their antibacterial and in vitro cytotoxic activities against the MCF-7 cell line acs.org.

The introduction of a methyl group at the 3-position of the thiophene ring was found to influence the biological activity. For instance, compound 3b (5-[(3-Methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione) demonstrated notable antibacterial activity acs.org. The antibacterial screening revealed that compound 3b exhibited a significant zone of inhibition against E. coli acs.org. In contrast, compound 3d , which features a thiobarbituric acid core and a 3-methylthiophene substituent, was most effective against S. aureus acs.org.

In terms of cytotoxic activity, all tested 5-(3-substituted-thiophene)-pyrimidine derivatives showed excellent selectivity. Notably, the unsubstituted analog, compound 3a (5-(Thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione), displayed remarkable cytotoxicity with a minimum cell viability range of 23.68% to 44.16% against the MCF-7 cell line acs.org. This suggests that even minor modifications to the thiophene ring can have a pronounced effect on the biological activity profile.

Table 1: Biological Activity of 5-(3-Substituted-thiophene)-pyrimidine Derivatives

CompoundR Group on ThiopheneCore StructureAntibacterial Activity (Zone of Inhibition in mm)Cytotoxicity (MCF-7 Cell Viability %)
3aHPyrimidine-2,4,6-trioneE. coli: 3.3-7.1, S. aureus: 3.0-7.423.68 - 44.16
3b3-MethylPyrimidine-2,4,6-trioneE. coli: 3.8-7.8, S. aureus: 3.5-7.7Data not specified
3d3-Methyl2-Thio-pyrimidine-2,4,6-trioneE. coli: 3.5-7.5, S. aureus: 3.7-7.9Data not specified

Impact of Structural Modifications on the Pyrimidine-2,4-dione Core

While specific studies focusing on the modification of the pyrimidine-2,4-dione core in the context of a 5-thiophen-3-yl substituent are limited, broader research on related structures provides valuable insights. For instance, in a series of 5-aryl ethylidene aminopyrimidine-2,4-diones, the pyrimidine-dione moiety was found to be crucial for forming hydrophobic interactions with key amino acid residues in the binding pocket of target enzymes rsc.org. The introduction of an unsubstituted phenyl ethylidene-amino moiety at the 5-position of the pyrimidine (B1678525) ring allowed the compound to be buried deep into the binding pocket rsc.org.

Furthermore, the replacement of one of the carbonyl groups with a sulfur atom to form a 2-thiopyrimidine-4-one can also impact activity. In some series of pyrimidine derivatives, the presence of a thio-urea functional group has been shown to enhance in vitro anticancer activity.

Role of Linker Groups and Peripheral Substituents on Activity Profiles

The introduction of linker groups between the thiophene and pyrimidine-2,4-dione moieties, or the addition of peripheral substituents, represents a key strategy for modulating the pharmacological profile of these compounds. Linkers can alter the distance and relative orientation between the two heterocyclic rings, potentially optimizing interactions with a biological target. Peripheral substituents can provide additional binding interactions or modify the physicochemical properties of the molecule.

In a study of thieno[2,3-d]pyrimidine (B153573) derivatives, the introduction of a spacer between the thienopyrimidine core and an amino substituent at position 4 led to a decrease in antiproliferative activity nih.gov. This highlights the importance of the nature and length of any linker group. Conversely, incorporating secondary amines such as morpholine and N-methyl piperazine as peripheral substituents, in place of a primary amine, resulted in an increase in activity, particularly for the morpholine-containing compound nih.gov.

While these findings are on fused thienopyrimidine systems, they underscore the principle that the presence and nature of linkers and peripheral groups can have a substantial impact on the biological activity of thiophene-pyrimidine scaffolds.

Comparative SAR Analysis with Bioisosteric and Isomeric Thiophene-Pyrimidine Scaffolds

The biological activity of this compound can be further understood through comparative analysis with its isomers and bioisosteres. The position of the sulfur atom in the thiophene ring (e.g., 2-yl vs. 3-yl substitution) and the replacement of the thiophene ring with other isosteric heterocycles can lead to significant differences in biological activity.

Thiophene and benzene are well-known bioisosteres, exhibiting similar physicochemical properties nih.govsciensage.info. Therefore, comparing the activity of 5-thiophen-3-yl derivatives with their 5-phenyl counterparts can provide valuable SAR information. For example, in a series of inhibitors, the replacement of a phenyl group with a thiophene ring was explored to enhance selectivity and binding interactions rsc.org.

The isomeric position of the thiophene attachment to the pyrimidine ring is also a critical determinant of activity. The electronic distribution and the vector of the dipole moment of thiophen-2-yl and thiophen-3-yl systems are different, which can lead to distinct interactions with a biological target. While direct comparative studies on 5-(thiophen-2-yl)- versus 5-(thiophen-3-yl)-1H-pyrimidine-2,4-dione are not extensively documented in the available literature, research on other scaffolds has shown that such isomeric changes can profoundly affect biological outcomes. For instance, in the context of thienorphine derivatives, the connection of the thiophene to the side chain was found to be a key pharmacophore for its long-lasting effects nih.gov.

Furthermore, the fused thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine systems are isomeric and serve as bioisosteres of purines nih.gov. Studies on these fused systems have revealed that the orientation of the thiophene ring relative to the pyrimidine ring influences their anticancer and kinase inhibitory activities srce.hrnih.gov.

Mechanistic Insights into the Biological Activity of 5 Thiophen 3 Yl 1h Pyrimidine 2,4 Dione Derivatives

Enzyme Inhibition Mechanisms and Molecular Targets

The therapeutic potential of 5-thiophen-3-yl-1H-pyrimidine-2,4-dione derivatives stems from their ability to interact with and modulate the activity of several crucial enzymes. The following sections detail the mechanisms of inhibition and the specific molecular targets of these compounds.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Thienopyrimidinone derivatives have been identified as analogues of isoquinolin-1-ones and quinazolin-4-ones, which are known inhibitors of Poly(ADP-ribose) Polymerase (PARP). nih.gov Preliminary assays have demonstrated that several thienopyrimidinones exhibit potent inhibitory activity against PARP. nih.gov The structural similarity of thieno[2,3-d]pyrimidines to the purine (B94841) base adenine (B156593) allows them to function as bioisosteres, potentially competing with NAD+ at the active site of PARP-1. sci-hub.se

Derivatives of pyrano[2,3-d]pyrimidine-2,4-dione, a related scaffold, have shown excellent inhibitory activities against PARP-1, with some compounds exhibiting higher potency than the reference drug Olaparib. nih.gov The presence of a heterocycle fused with the pyrano[2,3-d]pyrimidine 2,4-dione core appears to enhance the inhibitory potency. nih.gov

Table 1: PARP-1 Inhibitory Activity of Selected Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

CompoundIC₅₀ (nM) against PARP-1
S24.06 ± 0.18
S73.61 ± 0.15
Olaparib (Reference)5.77

Data sourced from a study on pyrano[2,3-d]pyrimidine-2,4-dione analogues. nih.gov

Cyclooxygenase (COX-2) Enzyme Inhibition

Certain thienopyrimidine derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov One study reported a tetrahydrobenzo researchgate.netbohrium.comthieno[2,3-d]pyrimidine (B153573) derivative, compound 5k, with a high COX-2 inhibitory activity (IC₅₀ = 0.068 μM) and a selectivity index (SI) of 160.441. nih.gov Another heterodimer compound from the same study showed even greater potency and selectivity (COX-2 IC₅₀ = 0.065 μM, SI = 173.846). nih.gov The mechanism of action for these selective inhibitors often involves the insertion of specific moieties into a side pocket of the COX-2 active site, which is not present in the COX-1 isoform. nih.gov Pyrimidine (B1678525) derivatives, in general, have been shown to exhibit high selectivity towards COX-2, with some outperforming reference drugs like piroxicam. nih.govmdpi.com

Table 2: COX-2 Inhibitory Activity of Selected Tetrahydrobenzo researchgate.netbohrium.comthieno[2,3-d]pyrimidine Derivatives

CompoundCOX-2 IC₅₀ (μM)Selectivity Index (SI)
5k0.068160.441
Heterodimer 110.065173.846

Data from a study on novel thienopyrimidine monomers/heterodimers. nih.gov

Caspase-3 Activation and Apoptosis Induction

Several studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells, a process often mediated by the activation of effector caspases like caspase-3. nih.govnih.gov Caspase-3 is a key executioner in the apoptotic pathway, and its activation is a hallmark of programmed cell death. nih.gov

One study on hexahydrobenzo researchgate.netbohrium.comthieno[2,3-d]pyrimidine derivatives found that a particular compound significantly increased the total apoptotic ratio by 19.1-fold in a colon cancer cell line. nih.gov This apoptotic activity was accompanied by an 8.63-fold increase in the level of caspase-3. nih.gov Another derivative was shown to induce cell cycle arrest at the G2/M phase and lead to an accumulation of cells in the pre-G1 phase, indicative of apoptosis. nih.gov The activation of caspase-3 by these compounds suggests their potential to trigger the intrinsic apoptotic pathway. nih.gov

Table 3: Effect of a Hexahydrobenzo researchgate.netbohrium.comthieno[2,3-d]pyrimidine Derivative on Apoptosis and Caspase-3 Levels

ParameterFold Increase
Total Apoptotic Ratio19.1
Caspase-3 Level8.63

Data from a study on thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors. nih.gov

SARS-CoV-2 Main Protease (Mpro) and Papain-Like Protease (PLpro) Inhibition

The thieno[2,3-d]pyrimidine scaffold has been explored for the development of inhibitors against SARS-CoV-2 proteases, which are essential for viral replication. nih.govnih.gov While specific data for this compound is limited, related mercapto-pyrimidine derivatives have been identified as reversible covalent inhibitors of the papain-like protease (PLpro). rsc.org These compounds undergo an addition-elimination reaction with cysteine residues in the active site of PLpro. rsc.org

Furthermore, research on other pyrimidine derivatives has led to the discovery of potent inhibitors of the main protease (Mpro). For instance, dihydropyrimidine-2-thione derivatives have shown exceptional in vitro binding affinities to Mpro, with some compounds exhibiting IC₅₀ values as low as 0.054 μM. researchgate.net The mechanism of inhibition for many of these compounds involves covalent bond formation with the catalytic cysteine residue (Cys145) in the Mpro active site. nih.gov

Cathepsin S Inhibition

VEGFR-2 Enzyme Interaction

Thieno[2,3-d]pyrimidine derivatives have been extensively designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors. researchgate.netbohrium.comnih.gov The design of these inhibitors is often based on mimicking the binding interactions of known VEGFR-2 inhibitors. researchgate.net

One study reported a thieno[2,3-d]pyrimidine derivative (compound 17f) with high activity against VEGFR-2, exhibiting an IC₅₀ value of 0.23 ± 0.03 µM, which was equivalent to the reference drug sorafenib. bohrium.com Another study identified compounds with exceptionally potent inhibitory activity, with IC₅₀ values as low as 3.9 nM. researchgate.net Molecular docking studies suggest that these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain, forming key hydrogen bonds and hydrophobic interactions with amino acid residues. bohrium.comnih.gov

Table 4: VEGFR-2 Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundIC₅₀ against VEGFR-2
17f0.23 ± 0.03 µM
8b5 nM
8e3.9 nM
Sorafenib (Reference)0.23 ± 0.04 µM

Data compiled from studies on thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors. researchgate.netbohrium.com

Molecular Interactions with Nucleic Acids and DNA Repair Pathways

Derivatives of pyrimidine, the core structure of this compound, are known to be fundamental components of DNA and RNA. nih.gov Their structural similarity allows them to interfere with nucleic acid synthesis and function, which can lead to the disruption of DNA synthesis and cell division, ultimately causing cell death. nih.gov

Some thieno[2,3-b]pyridine (B153569) derivatives, which share a similar fused heterocyclic system, have been investigated for their interaction with tyrosyl-DNA phosphodiesterase I (TDP1). researchgate.net TDP1 is a crucial enzyme in the DNA repair pathway, responsible for repairing stalled topoisomerase I-DNA complexes. researchgate.net Inhibition of TDP1 can lead to the accumulation of DNA damage and sensitize cancer cells to chemotherapy. One particular derivative demonstrated potent inhibition of TDP1 with an IC50 value of 0.5 ± 0.1 μM. researchgate.net

Furthermore, research has indicated that the bromodomain-containing protein 4 (BRD4) is involved in DNA damage response pathways through its interaction with essential DNA repair proteins. nih.gov Certain aminopyrimidine-2,4-diones have been designed as dual inhibitors of BRD4 and polo-like kinase 1 (PLK1), suggesting a potential mechanism for inducing DNA damage and apoptosis. nih.gov In cases of severe DNA damage that cannot be repaired, the p53 signaling pathway is activated, leading to the upregulation of pro-apoptotic genes like Bax and initiating apoptosis to prevent the replication of defective DNA. mdpi.com

Cellular Pathway Modulation, including Cell Cycle Perturbation and Apoptosis

The modulation of cellular pathways, particularly those governing the cell cycle and apoptosis, is a key aspect of the biological activity of this compound derivatives.

Cell Cycle Arrest:

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest. nih.gov One specific derivative, 5d, was found to arrest A549 cells at the G0/G1 phase. nih.gov This arrest is attributed to the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov Similarly, certain 2-(thiophen-2-yl)-1H-indole derivatives have been observed to cause a significant increase in the percentage of HCT116 cells in the S and G2/M phases, preventing them from entering mitosis and thereby halting cell division. nih.gov

Apoptosis Induction:

Several studies have highlighted the ability of related compounds to induce apoptosis. For instance, piperine, a phytochemical, has been shown to trigger apoptosis in colorectal cancer cells through multiple mechanisms, including the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt and MAPK signaling pathways. mdpi.com The MAPK pathway, in particular, is sensitive to oxidative stress and its activation can lead to apoptosis. mdpi.com

Furthermore, a novel aminopyrimidine-2,4-dione derivative, compound 7, was found to stimulate apoptosis by upregulating the expression of apoptotic genes such as BAX and Caspase-3, while downregulating the anti-apoptotic marker Bcl-2. nih.gov This suggests that the compound induces apoptosis through mechanisms that may include DNA damage and inhibition of mitotic progression. nih.gov The alteration of purine and pyrimidine metabolism can also lead to ROS overproduction and DNA damage, consequently activating the p53 signaling pathway and leading to apoptosis. mdpi.com

Table 1: Effect of Compound 7 on Apoptotic Gene Expression in MDA-MB-231 Cells | Compound | Apoptotic Genes | Anti-Apoptotic Genes | | :--- | :--- | :--- | | | BAX (fold change) | Caspase-3 (fold change) | Bcl-2 (fold change) | | 7 | 7.325 | 3.904 | 0.301 | | Volasertib | 5.332 | 5.531 | 0.351 | | Control | 1 | 1 | 1 |

Data sourced from a study on dual-target inhibitors of BRD4/PLK1. nih.gov

Receptor-Ligand Interactions and Antagonism (e.g., 5-HT2A Receptor)

Derivatives of this compound have been investigated for their interactions with various receptors, with a notable focus on the serotonin (B10506) 5-HT2A receptor. The dysregulation of this receptor is implicated in conditions like schizophrenia. nih.gov

A novel series of 2-alkyl-4-aryl-tetrahydro-pyrido-pyrimidines and 2-alkyl-4-aryl-tetrahydro-pyrimido-azepines have been synthesized and identified as subtype-selective 5-HT2A antagonists. nih.gov Structure-activity relationship (SAR) studies revealed that the optimal placement of a basic nitrogen atom relative to the pyrimidine ring and the presence of a 4-fluorophenyl group at the 4-position of the pyrimidine significantly impact the compound's affinity and selectivity for the 5-HT2A receptor. nih.gov

Interestingly, chronic administration of different 5-HT2A receptor antagonists can lead to varied effects on receptor protein expression. nih.gov For instance, while some antagonists like ketanserin (B1673593) cause a down-regulation of 5-HT2A receptors, others like SR46349B can lead to their up-regulation. nih.gov This highlights the concept of "antagonist functional selectivity," where antagonists binding to the same receptor can produce distinct downstream effects. nih.gov

Mechanistic Basis of In Vitro Antimicrobial Action

The antimicrobial properties of this compound derivatives have been attributed to several distinct mechanisms of action.

Inhibition of Bacterial Cell Division:

One prominent mechanism involves the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov A thiophenyl-pyrimidine derivative, designated as F20, has been shown to exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.gov F20 is believed to bind to the GTP binding site of FtsZ, thereby inhibiting its GTPase activity and disrupting its polymerization. nih.gov This ultimately impairs bacterial cell division and leads to cell death. nih.gov

Dual Enzyme Inhibition:

Another strategy involves the dual inhibition of essential bacterial enzymes. Certain pyrazole (B372694) derivatives incorporating a thiazol-4-one or thiophene (B33073) moiety have been designed as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). nih.gov DNA gyrase is crucial for DNA replication, while DHFR is involved in the synthesis of essential precursors for DNA and RNA. By targeting both enzymes, these compounds can effectively disrupt critical cellular processes in bacteria. nih.gov

Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD):

The enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD) has emerged as a novel target for antibacterial agents due to its essential role in bacterial protein synthesis. mdpi.compensoft.net Hybrid molecules containing both thieno[2,3-d]pyrimidine and benzimidazole (B57391) moieties have been synthesized and shown to have a high affinity for the TrmD of Pseudomonas aeruginosa in molecular docking studies. mdpi.com The antimicrobial activity of these compounds is believed to stem from their ability to inhibit this crucial enzyme. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives (μg/mL)

Compound S. aureus B. subtilis E. coli P. aeruginosa C. albicans
4a 0.95 0.98 0.98 0.95 0.45
5a 0.98 0.95 0.95 0.98 0.43
7b 0.22 0.23 0.25 0.24 0.23
10 0.98 0.95 0.45 0.43 0.95
13 0.95 0.98 0.43 0.45 0.98
Ciprofloxacin 0.49 0.48 0.46 0.47 -

| Ketoconazole | - | - | - | - | 0.49 |

Data adapted from a study on dual DNA gyrase and DHFR inhibitors. nih.gov

Emerging Research Applications and Future Trajectories for 5 Thiophen 3 Yl 1h Pyrimidine 2,4 Dione

Advanced Design Principles for Novel 5-Thiophen-3-yl-1H-pyrimidine-2,4-dione Analogs

The design of novel analogs based on the this compound scaffold is increasingly guided by sophisticated, structure-based principles aimed at optimizing interactions with biological targets. A central tenet of this approach is the strategic modification of the core structure to enhance binding affinity and selectivity. The pyrimidine-2,4-dione moiety itself is crucial, often serving as an anchor by forming key hydrogen bonds with amino acid residues in the target protein's active site. nih.govnih.gov For instance, in the context of PARP-1 inhibition, the carbonyl groups and NH of the pyrimidine-dione ring engage in characteristic hydrogen bonds with residues like Gly863 and Ser904. nih.govrsc.org

Building upon this core, medicinal chemists employ several advanced design strategies:

Scaffold Hopping and Ring Fusion: One effective principle is the fusion of additional heterocyclic rings to the core scaffold. This can lead to extra interactions with the target enzyme and significantly enhance biological activity. nih.govrsc.org For example, modifying a thiophene (B33073) core into a more complex thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione structure has been used to optimize inhibitory potency against targets like d-dopachrome (B1263922) tautomerase (MIF2). nih.gov

Structure-Activity Relationship (SAR) Guided Substitution: The systematic introduction of various substituents onto the core structure is fundamental to refining potency. Studies on related aminopyrimidine-2,4-diones have shown that moieties at the 5-position can be buried deep within the binding pocket, forming critical hydrophobic interactions. nih.gov The nature of these substituents is paramount; for example, within one series of MIF2 inhibitors, substituting a phenyl group with a chlorophenyl group at the R2 position proved beneficial for potency. nih.gov

Maintaining Key Interactions: While creating novel analogs, preserving essential binding interactions is a primary goal. In the design of dual BRD4/PLK1 inhibitors, the aminopyrimidine scaffold was intentionally maintained to ensure hydrogen bonding with key amino acids in the binding sites of these proteins. nih.gov

These principles, combining the retention of key anchoring points with the exploratory functionalization of the periphery, allow for the rational design of new analogs with improved pharmacological profiles.

Development of Integrated High-Throughput Screening and Computational Workflows

The discovery of novel therapeutic agents based on the this compound scaffold is being accelerated by the integration of high-throughput screening (HTS) with powerful computational workflows. This synergy creates an efficient cycle of discovery, analysis, and optimization.

The process often begins with the screening of focused compound libraries to identify initial "hit" compounds. nih.gov Once hits are identified, computational tools are deployed to rationalize their activity and guide the design of more potent second-generation analogs. Key computational techniques include:

Molecular Docking: This is a cornerstone of modern drug design, used to predict and visualize how a compound binds to the three-dimensional structure of a target protein. researchgate.net Docking studies can reveal the specific amino acid interactions, such as hydrogen bonds and π-π stacking, that govern binding affinity. nih.govnih.govrsc.org For example, docking of pyrazolo[3,4-d]pyrimidine derivatives into the EGFR binding pocket showed that the core moiety oriented into the adenine (B156593) binding site, forming an essential interaction with Gly796. rsc.org This insight is invaluable for understanding the structure-activity relationships observed in biological assays. nih.gov

Pharmacophore Modeling: 3D-pharmacophore studies help to identify the essential structural features and spatial arrangements required for a molecule to be biologically active. researchgate.net This model can then be used to virtually screen larger databases for new compounds that fit the required profile.

This integrated workflow follows a cyclical and iterative process: an initial screening provides hits, which are then analyzed computationally to build a binding hypothesis. This hypothesis, in turn, informs the structure-based design of new, optimized compounds, which are then synthesized and subjected to biological evaluation, feeding back into the design cycle. This approach has proven effective in developing potent inhibitors for various targets, including kinases and PARP-1. nih.govnih.gov

Exploration of New Mechanistic Paradigms for Biological Activity

Research into this compound and its analogs is uncovering a variety of mechanistic paradigms that extend beyond simple enzyme inhibition. The biological activity of these compounds is often the result of complex interactions with cellular pathways that ultimately determine cell fate.

A predominant mechanism observed in anticancer applications is the induction of apoptosis , or programmed cell death. mdpi.comrsc.org This is frequently achieved through various upstream triggers:

Elevating Reactive Oxygen Species (ROS): Some 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to dramatically increase intracellular ROS levels in cancer cells. rsc.org This oxidative stress can damage cellular components and initiate apoptotic signaling cascades.

Modulation of Apoptotic Proteins: Active compounds can directly influence the expression of key regulatory proteins. For example, certain aminopyrimidine-2,4-diones upregulate the pro-apoptotic BAX and caspase-3 markers while downregulating the anti-apoptotic Bcl-2 gene, tipping the cellular balance toward death. mdpi.com

Another key mechanistic area is the disruption of the cell cycle . By interfering with the proteins that control cell division, these compounds can halt the proliferation of cancer cells. A notable effect is cell cycle arrest at the G2/M phase, which prevents cells from entering mitosis. mdpi.com

Furthermore, researchers are exploring the inhibition of specific signaling pathways. Analogs have been found to induce cell cycle arrest by deactivating the mitogen-activated protein kinase (MAPK) pathway. nih.gov More novel mechanisms under investigation include the inhibition of specific kinases like Wee-1 and the disruption of complex pathways such as sphingolipid signaling, which can contribute to a cytostatic effect in cancer cells. nih.gov

Compound SeriesObserved MechanismTarget/PathwayReference
Aminopyrimidine-2,4-dionesApoptosis Induction, G2/M Cell Cycle ArrestBAX/Bcl-2/Caspase-3 Modulation mdpi.com
1,3-Diphenylpyrimidine-2,4(1H,3H)-dionesApoptosis via ROS ProductionIntracellular ROS rsc.org
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione DerivativesCell Cycle ArrestMAPK Pathway Deactivation nih.gov
Pyrimidine-2,4-dione-1,2,3-triazole HybridsCytostatic EffectWee-1 Kinase, Sphingolipid Signaling nih.gov

Potential for Multi-Targeted Ligand Design

The development of multi-targeted or dual-target ligands represents a strategic shift in drug discovery, aimed at creating more effective and safer medicines, particularly in complex diseases like cancer. nih.gov This approach seeks to address challenges such as acquired drug resistance and the high toxicity of non-selective chemotherapies. nih.gov The pyrimidine-2,4-dione scaffold is emerging as a valuable platform for the design of such multi-targeted agents. nih.gov

Medicinal chemists are increasingly interested in developing dual-drug candidates as a way to produce therapies that are more efficient and cost-effective, with lower risks of drug-drug interactions and improved safety profiles. nih.gov The U.S. Food and Drug Administration (FDA) has already approved several dual-target drugs for cancer treatment, validating this strategy. nih.gov

A prime example of this approach is the development of novel aminopyrimidine-2,4-diones designed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). nih.govmdpi.com Both BRD4 and PLK1 are implicated in cancer progression, and their simultaneous inhibition can offer a synergistic antitumor effect. In these designs, the pyrimidine-dione core is essential for interacting with the binding sites of both proteins. nih.gov Research has yielded compounds that significantly inhibit both BRD4 and PLK1 with IC50 values in the low nanomolar range, comparable to established reference drugs. mdpi.com This demonstrates the feasibility of using the pyrimidine (B1678525) scaffold to create potent dual-action molecules, making it a promising avenue for future cancer therapeutics. mdpi.comnih.gov

Investigation of the Scaffold in Novel Therapeutic Areas

While the predominant focus of research on this compound and related structures has been in oncology, the inherent biological versatility of the constituent thiophene and pyrimidine scaffolds suggests significant potential in other therapeutic areas.

Oncology: The primary application remains in the development of anticancer agents. arabjchem.org Derivatives have been investigated against a wide array of cancer cell lines, including breast, colorectal, renal, lung, and liver cancers. nih.govnih.govmdpi.comresearchgate.net The targets in this area are diverse and include protein kinases, PARP-1, BRD4, PLK1, and ecto-5'-nucleotidase (CD73), highlighting the scaffold's adaptability. nih.govnih.govrsc.orgmdpi.comnih.gov

Beyond Oncology: The foundational scaffolds are known to exhibit a broad spectrum of biological activities, opening avenues for future investigation:

Antimicrobial and Antifungal Activity: Thiophene derivatives have a well-documented history of antimicrobial and antifungal properties. nih.gov Furthermore, various thienopyrimidine derivatives have been synthesized and have demonstrated good antimicrobial activity when tested against various microorganisms. researchgate.netjournalijar.comresearchgate.net This suggests that analogs of this compound could be developed as novel anti-infective agents.

Anti-inflammatory and CNS Activity: The thiophene nucleus is present in compounds with anti-inflammatory, anti-psychotic, and anti-anxiety effects. nih.gov Given the role of inflammation in numerous diseases, this represents a major area for potential therapeutic expansion.

The structural features that make the this compound scaffold effective in oncology—its ability to form key interactions with enzymes and its tunable electronic and steric properties—are also desirable for designing drugs for other diseases. Future research will likely involve screening these compounds against a broader range of biological targets to unlock their full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-thiophen-3-yl-1H-pyrimidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiophene derivatives with pyrimidine precursors. For example, substituting a thiophene-3-carboxamide intermediate with a pyrimidine-dione core under acidic conditions (e.g., H₂SO₄ catalysis) yields the target molecule. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature (80–120°C) to improve yield . NMR and LC-MS should validate intermediate purity before proceeding to final steps .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm the thiophene-pyrimidine linkage: the thiophene β-protons typically resonate at δ 7.1–7.5 ppm, while pyrimidine-dione NH protons appear as broad singlets near δ 10–12 ppm . IR spectroscopy identifies carbonyl stretches (C=O) at ~1700 cm⁻¹ and thiophene C-S vibrations at ~680 cm⁻¹ . Mass spectrometry (ESI-MS) should match the molecular ion [M+H]⁺ to the theoretical molecular weight.

Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. Mercury CSD software can visualize packing motifs and intermolecular interactions (e.g., π-π stacking between thiophene rings). For twinned crystals, use the TwinRotMat algorithm in SHELXL to refine data . Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These predict nucleophilic/electrophilic sites for functionalization. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate accuracy . Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. What strategies address contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

  • Use identical cell passages and viability assays (MTT vs. resazurin).
  • Validate target engagement via Western blotting (e.g., ERK phosphorylation for kinase inhibition ).
  • Apply statistical rigor (ANOVA with post-hoc tests) and report confidence intervals . Triangulate data with molecular docking to confirm binding poses in silico .

Q. How can structural modifications enhance the compound’s selectivity in enzyme inhibition?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Replace the thiophene ring with furan or phenyl to probe steric/electronic effects.
  • Introduce substituents at the pyrimidine C5 position (e.g., methyl, halogens) to modulate lipophilicity.
  • Assess selectivity via kinase profiling panels or off-target screening (e.g., CEREP panels). Use free-energy perturbation (FEP) simulations to predict binding affinity changes .

Q. What advanced techniques resolve crystallographic disorder in derivatives of this compound?

  • Methodological Answer : For disordered thiophene or solvent molecules, apply PART instructions in SHELXL to refine occupancies. Use SQUEEZE (PLATON) to model diffuse solvent contributions. For dynamic disorder, employ TLS (translation-libration-screw) refinement to partition thermal parameters . Pair with Hirshfeld surface analysis to quantify intermolecular contacts .

Data Analysis & Validation

Q. How should researchers handle conflicting spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Cross-validate using multiple techniques:

  • If NMR suggests a planar conformation but XRD shows torsional strain, check for solution-phase flexibility via variable-temperature NMR.
  • Compare DFT-optimized geometries with XRD bond lengths/angles to identify discrepancies.
  • Re-examine sample purity (HPLC) to rule out polymorphic or hydrate interference .

Q. What statistical approaches are critical for interpreting dose-response data in pharmacological studies?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Report Hill slopes to assess cooperativity. Use bootstrapping to estimate IC₅₀ uncertainties. For multiplexed assays (e.g., cytotoxicity + target inhibition), apply false discovery rate (FDR) correction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.